molecular formula C6H6N2S B193382 Thioisonicotinamide CAS No. 2196-13-6

Thioisonicotinamide

Cat. No. B193382
CAS RN: 2196-13-6
M. Wt: 138.19 g/mol
InChI Key: KPIIGXWUNXGGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thioisonicotinamide, also known as Pyridine-4-carbothioamide, Isothionicotinamide, or 4-Pyridylthiocarboxamide, is a synthetic intermediate used for pharmaceutical synthesis . It is an isomer of nicotinamide, which has the carboxamide group in the 3-position .


Synthesis Analysis

Thioisonicotinamide can be synthesized through a two-step chemical pathway, which has been used to efficiently produce a collection of thioisonicotinamides .


Molecular Structure Analysis

Thioisonicotinamide has the molecular formula C6H6N2S . It is a compound with a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

The electroreduction of Thioisonicotinamide has been studied in aqueous acidic media (pH<4) by de and DP polarography and linear-sweep cyclic voltammetry .


Physical And Chemical Properties Analysis

Thioisonicotinamide has a molecular weight of 138.19 g/mol . It is soluble in water, ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane .

Scientific Research Applications

Clinical Investigations in Tuberculosis

Thioisonicotinamide has been clinically investigated for its effectiveness against pulmonary tuberculosis. In a study involving 20 patients, it was found that Thioisonicotinamide, when used in combination with other antituberculous drugs, showed considerable improvement in patients with chronic tuberculosis. However, its use as a standalone treatment in recently developed pulmonary tuberculosis is not recommended due to a lack of improvement in several patients (Kang, 1960).

Antileprosy Activity

Research on the antileprosy activity of Thioisonicotinamide revealed that it is approximately five times less active against Mycobacterium leprae compared to other compounds like Ethionamide and Prothionamide. This study utilized a mouse foot pad model to evaluate the activity and found that the structural requirements for antileprosy and antituberculosis activity are probably similar for thioamides (Shepard et al., 1985).

Electroreduction Studies

A study on the electroreduction of Thioisonicotinamide in aqueous media revealed that in pH ranges 4 to 8, the reduction pathways correspond to an ECE process, involving a two-electron reduction. The study provides insights into the reduction mechanism of Thioisonicotinamide on mercury electrodes, which is crucial for understanding its chemical behavior (Montoya & Mellado, 1996).

Mechanism of Action Against Tuberculosis and Leprosy

Research on the mechanism of Thioamide drugs, which includes Thioisonicotinamide, against tuberculosis and leprosy has found that they form covalent adducts with nicotinamide adenine dinucleotide (NAD) and inhibit Mycobacterium tuberculosis and M. leprae InhA. This study provides valuable insights into the drug’s mechanism of action and potential for designing new drugs to overcome resistance (Wang et al., 2007).

Synthetic Approaches

A recent study presented a water-mediated direct thioamidation of aldehydes at room temperature, highlighting a greener approach toward thioamide synthesis. This method can be used to synthesize biologically active molecules such as Thioisonicotinamide (Gupta et al., 2022).

Electrochemical Reduction

The electrochemical reduction of Thioisonicotinamide in an aqueous medium was examined, highlighting the mechanism beginning with a two-electron reduction. Understanding this process is essential for its application in various chemical and pharmaceutical contexts (Dion & Laviron, 1998).

Safety And Hazards

Thioisonicotinamide may cause respiratory irritation, serious eye irritation, skin irritation, and it may be harmful if swallowed . In case of exposure, it is recommended to rinse with water and consult a physician .

Future Directions

While Thioisonicotinamide has shown potential in the treatment of tuberculosis, more preclinical studies and clinical trials are needed to fully understand its value . The development of new molecules that possess potent antitubercular activity with minimum side effects or effectiveness against multidrug-resistant mycobacterium strains is a promising future direction .

properties

IUPAC Name

pyridine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIIGXWUNXGGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062242
Record name 4-Pyridinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thioisonicotinamide

CAS RN

2196-13-6
Record name 4-Pyridinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2196-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarbothioamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002196136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thioisonicotinamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyridinecarbothioamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Pyridinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isonicotinthioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.902
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PYRIDINECARBOTHIOAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTF7HM3GAS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thioisonicotinamide
Reactant of Route 2
Reactant of Route 2
Thioisonicotinamide
Reactant of Route 3
Reactant of Route 3
Thioisonicotinamide
Reactant of Route 4
Reactant of Route 4
Thioisonicotinamide
Reactant of Route 5
Thioisonicotinamide
Reactant of Route 6
Thioisonicotinamide

Citations

For This Compound
362
Citations
N Rist, F Grumbach, D Libermann - American Review of …, 1959 - atsjournals.org
… A major difference between thioisonicotinamide and isoniazid … (1) reported that thioisonicotinamide was active in experimental … It was found that thioisonicotinamide was ac tive …
Number of citations: 86 www.atsjournals.org
D Dion, E Laviron - Electrochimica acta, 1998 - Elsevier
The electrochemical reduction of thioisonicotinamide NRCSNH 2 has been examined in an aqueous medium between H 0 =−1 and pH=13.7. As shown by cyclic voltammetry and …
Number of citations: 13 www.sciencedirect.com
G Brouet, J Marche, N Rist, J Chevallier… - American Review of …, 1959 - atsjournals.org
… new compound alpha-ethylthioisonicotinamide. The synthesis of … that a-ethyl-thioisonicotinamide should be studied in man, … The a-ethvl-thioisonicotinamide was admin istered orally in …
Number of citations: 57 www.atsjournals.org
RW Craft, RG Gaunder - Inorganic Chemistry, 1975 - ACS Publications
… thioisonicotinamide … thioisonicotinamide-bridged species at 2.0±0.1 and µ= 0.01. The significantly larger values of the rate constants reported for the aquation of the thioisonicotinamide-…
Number of citations: 6 pubs.acs.org
MR Montoya, JMR Mellado - Journal of Electroanalytical Chemistry, 1996 - Elsevier
The electroreduction of thioisonicotinamide has been studied in aqueous media in the pH range 4 to 12 by dc and DP polarography and linear-sweep cyclic voltammetry. Tafel slopes …
Number of citations: 3 www.sciencedirect.com
M TSUKAMURA, T ABO, E KASAI - Kekkaku (Tuberculosis), 1962 - jstage.jst.go.jp
Chronic treatment-failure cases of pulmonary tuberculosis, who were excreting tubercle bacilli resistant to all of streptomycin (SM), isoniazid (INH) and PAS, were treated for 4 months …
Number of citations: 4 www.jstage.jst.go.jp
M TAMURA, A YAMAZAKI - Kekkaku (Tuberculosis), 1967 - jstage.jst.go.jp
One% Ogawa's media and Kirchner's semi-liquid agar media with albumin in 10% were used. The latter media were used after being stored in an incubator at 37 C for 24 hours in order …
Number of citations: 1 www.jstage.jst.go.jp
M Kohout, R Krulík - Experientia, 1962 - Springer
The effect ofα-ethyl-thioisonicotinamide on adrenal cholesterol and ascorbic acid in rats | SpringerLink … The effect ofα-ethyl-thioisonicotinamide on adrenal cholesterol and …
Number of citations: 4 link.springer.com
SJ Kang - Tuberculosis and Respiratory Diseases, 1960 - e-trd.org
A clinical investigation has been made of the use of Alpha ethyl-thioisonicotinamide in 20 patients with pulmonary tuberculosis. In 19 of the patients the tuberculosis was chronic and the …
Number of citations: 2 e-trd.org
M NAITO, N MAEKAWA… - Acta tuberculosea …, 1966 - repository.kulib.kyoto-u.ac.jp
Observations were presented on the activity in vitro and in vivo of alpha-ethyl-thioisonicotinamide-methanesulfonate (Th-S). This compound is a water-soluble substance. The molecular …
Number of citations: 8 repository.kulib.kyoto-u.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.